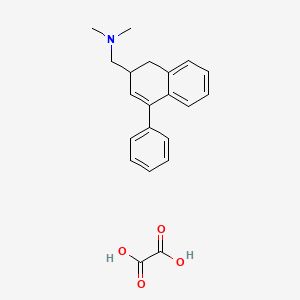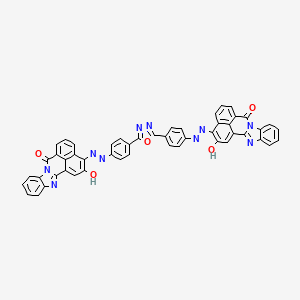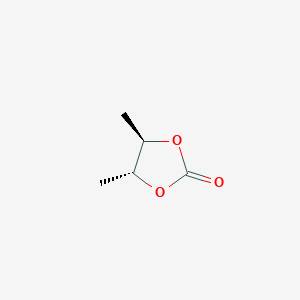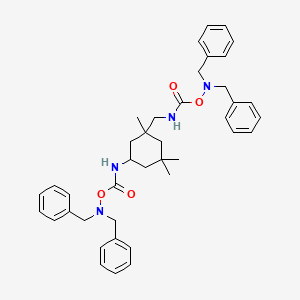
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amine, carbonyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. Common reagents used in the synthesis may include benzylamine, cyclohexylamine, and various protecting groups such as carbobenzyloxy (Cbz).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the amine groups may yield nitro derivatives, while reduction of the carbonyl groups may yield alcohols or secondary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions.
Medicine: As a potential drug candidate for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- may include:
Benzylamine derivatives: Compounds with similar benzylamine structures but different substituents.
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures but different substituents.
Carbobenzyloxy (Cbz) protected amines: Compounds with similar Cbz protecting groups but different core structures.
Uniqueness
The uniqueness of Benzenemethanamine, N-((((3-(((((bis(phenylmethyl)amino)oxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)oxy)-N-(phenylmethyl)- lies in its complex structure, which combines multiple functional groups and steric hindrance, potentially leading to unique reactivity and biological activity compared to simpler analogs.
Propriétés
Numéro CAS |
113659-04-4 |
|---|---|
Formule moléculaire |
C40H48N4O4 |
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
(dibenzylamino) N-[3-[[(dibenzylamino)oxycarbonylamino]methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C40H48N4O4/c1-39(2)24-36(42-38(46)48-44(28-34-20-12-6-13-21-34)29-35-22-14-7-15-23-35)25-40(3,30-39)31-41-37(45)47-43(26-32-16-8-4-9-17-32)27-33-18-10-5-11-19-33/h4-23,36H,24-31H2,1-3H3,(H,41,45)(H,42,46) |
Clé InChI |
WEUNZGSETDWKHM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CNC(=O)ON(CC2=CC=CC=C2)CC3=CC=CC=C3)NC(=O)ON(CC4=CC=CC=C4)CC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


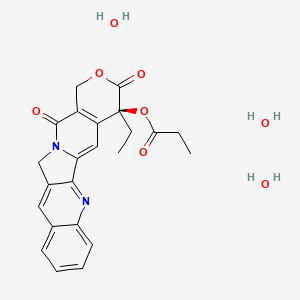
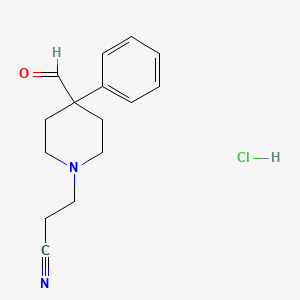



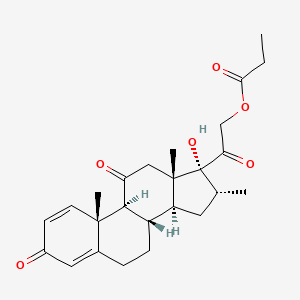

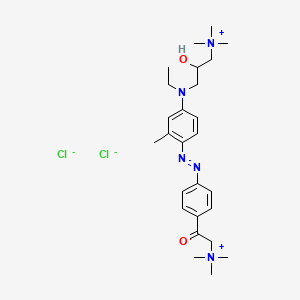
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
